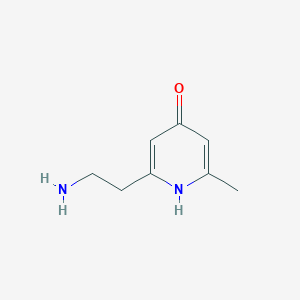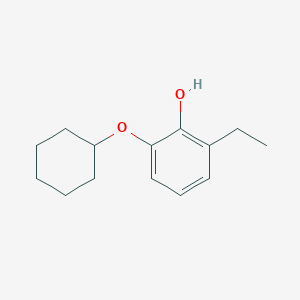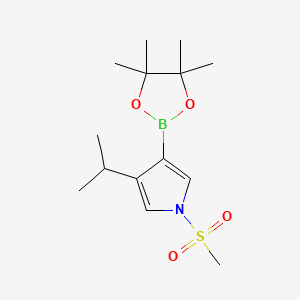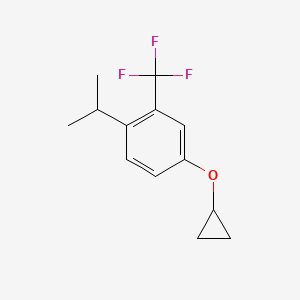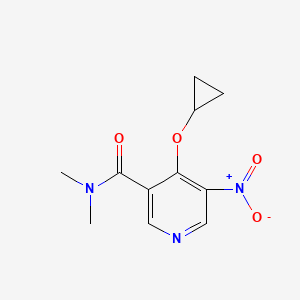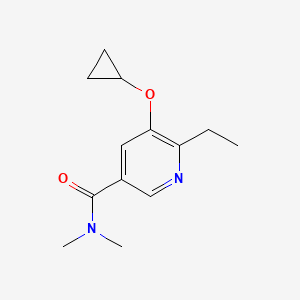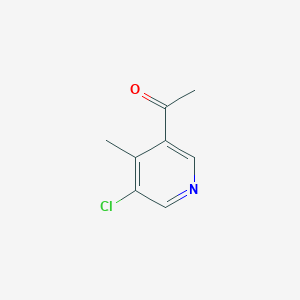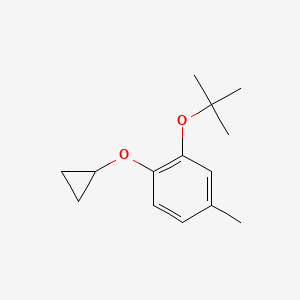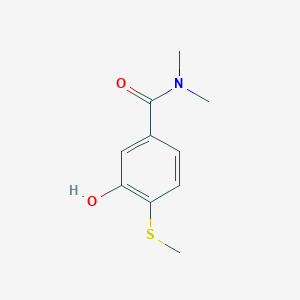
3-Hydroxy-N,N-dimethyl-4-(methylthio)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-N,N-dimethyl-4-(methylsulfanyl)benzamide is an organic compound with the molecular formula C10H13NO2S It is a derivative of benzamide, characterized by the presence of a hydroxy group, a dimethylamino group, and a methylsulfanyl group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-N,N-dimethyl-4-(methylsulfanyl)benzamide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-(methylsulfanyl)benzoic acid.
Amidation: The carboxylic acid group of 4-(methylsulfanyl)benzoic acid is converted to an amide group through a reaction with dimethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).
Hydroxylation: The final step involves the introduction of a hydroxy group at the meta position relative to the amide group. This can be achieved through electrophilic aromatic substitution using a suitable hydroxylating agent.
Industrial Production Methods
In an industrial setting, the production of 3-Hydroxy-N,N-dimethyl-4-(methylsulfanyl)benzamide may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
3-Hydroxy-N,N-dimethyl-4-(methylsulfanyl)benzamide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Ethers, esters.
科学的研究の応用
3-Hydroxy-N,N-dimethyl-4-(methylsulfanyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound is explored for its use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used as a probe to study enzyme-substrate interactions and other biochemical processes.
Industrial Applications: The compound is investigated for its potential use as an intermediate in the synthesis of more complex molecules.
作用機序
The mechanism of action of 3-Hydroxy-N,N-dimethyl-4-(methylsulfanyl)benzamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the dimethylamino group can participate in electrostatic interactions. The methylsulfanyl group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
4-Hydroxy-N,N-dimethylbenzamide: Lacks the methylsulfanyl group, which may affect its lipophilicity and biological activity.
3-Hydroxy-N,N-diethyl-4-(methylsulfanyl)benzamide: Similar structure but with diethylamino group instead of dimethylamino group, which may influence its steric and electronic properties.
3-Hydroxy-N,N-dimethyl-4-(ethylsulfanyl)benzamide: Similar structure but with ethylsulfanyl group, which may affect its reactivity and biological interactions.
Uniqueness
3-Hydroxy-N,N-dimethyl-4-(methylsulfanyl)benzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the hydroxy, dimethylamino, and methylsulfanyl groups allows for diverse interactions and reactivity, making it a versatile compound for various applications.
特性
分子式 |
C10H13NO2S |
|---|---|
分子量 |
211.28 g/mol |
IUPAC名 |
3-hydroxy-N,N-dimethyl-4-methylsulfanylbenzamide |
InChI |
InChI=1S/C10H13NO2S/c1-11(2)10(13)7-4-5-9(14-3)8(12)6-7/h4-6,12H,1-3H3 |
InChIキー |
YNHKKFDNSFGGPE-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(=O)C1=CC(=C(C=C1)SC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



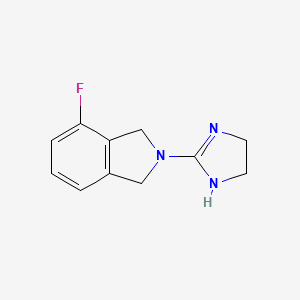
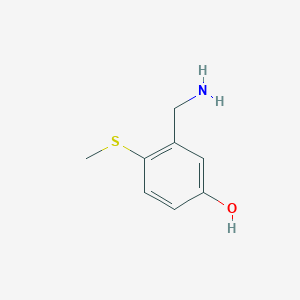
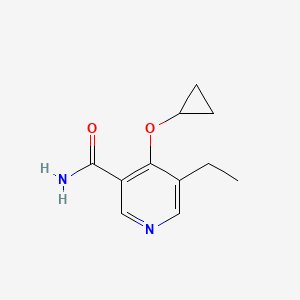
![2-[4-Chloro-6-(trifluoromethyl)pyridin-3-YL]ethanamine](/img/structure/B14836442.png)
